![molecular formula C19H20N2O2 B2894033 1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 331852-80-3](/img/structure/B2894033.png)

1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

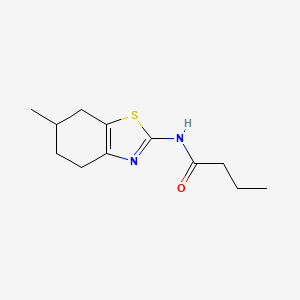

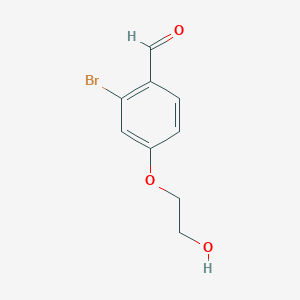

This compound, also known as 1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has a molecular weight of 308.38 . The IUPAC name and InChI code provide detailed information about its molecular structure .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H20N2O2/c1-22-16-9-5-7-14(19(16)23-2)17-18-13(10-11-20-17)12-6-3-4-8-15(12)21-18/h3-9,17,20-21H,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.

Anti-inflammatory Activity

The indole nucleus is a common feature in many anti-inflammatory agents. Indole derivatives can modulate the inflammatory response, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Indole compounds, including those derived from 1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been explored for their anticancer activities . They can induce regulated cell death (RCD) in cancer cells through various pathways, including apoptosis and autophagy . This makes them valuable for developing new cancer therapies.

Anti-HIV Activity

Indole derivatives have shown promise as anti-HIV agents. Their ability to inhibit the replication of HIV-1 makes them a focus of research for potential treatments for AIDS .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them useful in combating a range of microbial infections. They can act against both bacteria and fungi, providing a broad spectrum of antimicrobial activity .

Antidiabetic Activity

Research has indicated that indole derivatives can play a role in managing diabetes. They may help in regulating blood sugar levels and improving insulin sensitivity, offering a potential therapeutic avenue for diabetes treatment .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas or outdoors .

Zukünftige Richtungen

Indole derivatives have been the focus of many research studies due to their biological activities and potential therapeutic applications . Future research may focus on exploring these properties further, developing more efficient synthesis methods, and investigating the compound’s potential uses in various industries .

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-22-16-9-5-7-14(19(16)23-2)17-18-13(10-11-20-17)12-6-3-4-8-15(12)21-18/h3-9,17,20-21H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZPQFCMIGDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C3=C(CCN2)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2893951.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide](/img/structure/B2893958.png)

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)